N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative synthesized via nucleophilic substitution reactions. Key structural features include:
- Pyrimidine core: Substituted with a 6-methyl group, a piperidin-1-yl moiety at position 2, and an ether-linked acetamide at position 4.
- Synthesis typically involves coupling N-(4-acetylphenyl)-2-chloroacetamide with hydroxyl-containing pyrimidine intermediates under basic conditions, achieving yields up to 81% .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-12-19(23-20(21-14)24-10-4-3-5-11-24)27-13-18(26)22-17-8-6-16(7-9-17)15(2)25/h6-9,12H,3-5,10-11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAWPOBKLZNXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . The deprotection of these piperazines can be achieved using reagents like PhSH, followed by selective intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified piperidine derivatives with altered functional groups.
Scientific Research Applications
Research indicates that N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide exhibits notable biological activity. It has been explored for its potential therapeutic effects, particularly:
- Anticancer Properties : The compound may act as an inhibitor of specific enzymes or receptors involved in tumor growth and proliferation. Preliminary studies suggest it could exhibit cytotoxic effects against various cancer cell lines, including human colon cancer and leukemic cells .
- Enzyme Modulation : Interaction studies have shown that this compound may modulate the activity of certain enzymes, potentially leading to therapeutic effects in conditions where enzyme regulation is crucial .
Applications in Medicinal Chemistry
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows it to be modified to enhance its biological activity or to develop new therapeutic agents.
Table 1: Comparison with Similar Compounds
| Compound Name | Structural Highlights | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure with potential anti-inflammatory properties |
| 4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to complex derivatives |
This table illustrates how this compound stands out due to its structural complexity and potential biological activities.
Research Case Studies
Several studies have documented the efficacy of this compound in various experimental settings:
- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit cytotoxicity against human cancer cell lines, with IC50 values indicating significant potency compared to standard treatments .
- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes have demonstrated its potential as a lead compound for developing new therapeutics targeting metabolic disorders .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Pyrimidine Core
The pyrimidine ring’s substitution pattern significantly influences physicochemical and biological properties:
- Piperidine substitution: The target’s unsubstituted piperidine (vs.
- Linkage type: ’s amino-linked pyrimidine (vs. oxy in the target) introduces hydrogen-bonding capacity but reduces metabolic stability .
Acetamide Substituent Modifications
Variations in the phenyl group attached to the acetamide modulate electronic and steric properties:
Linkage and Molecular Weight
The ether linkage (oxy) in the target compound contrasts with thioether () or amino () linkages:
Structural and Functional Implications
- Solubility : The acetyl group enhances aqueous solubility compared to halogenated analogs (e.g., ’s 3-chloro-2-methylphenyl derivative) .
Biological Activity
N-(4-acetylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a 4-acetylphenyl group linked to a pyrimidine derivative, suggest various biological activities that warrant detailed exploration.
Structural Characteristics
The compound belongs to the acetamide class and is characterized by:
- 4-Acetylphenyl Group : This moiety is known for its role in enhancing lipophilicity and biological activity.
- Pyrimidine Derivative : The presence of a pyrimidine ring contributes to its interaction with biological targets, potentially modulating enzyme activities or receptor functions.
- Piperidine Moiety : This feature is associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through specific molecular pathways. Further investigation into its mechanism of action is ongoing.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
- Enzyme Inhibition : Interaction studies have revealed that it may inhibit certain enzymes, which could be beneficial in conditions like osteolytic disorders. For example, compounds structurally related to this compound have been documented to inhibit osteoclastogenesis, impacting bone resorption processes .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| N-(2,6-dimethylphenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide | Dimethyl substitution on phenyl ring | Enhanced lipophilicity |
| 6-Methylpyrimidin-4-yloxyacetic acid | Lacks piperidine moiety | Simpler structure with potential anti-inflammatory properties |
| 4-Acetophenone derivatives | Basic acetophenone structure | Limited biological activity compared to complex derivatives |
This table illustrates how variations in substituents can influence the biological activity and therapeutic potential of related compounds.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds related to this compound:
- In Vitro Studies : Research has demonstrated that certain derivatives exhibit strong inhibitory effects on osteoclast formation and function, suggesting a potential role in managing bone-related disorders .
- In Vivo Studies : Animal models have been utilized to assess the efficacy of similar compounds in preventing bone loss due to conditions like osteoporosis, providing insights into their therapeutic applications .
- Molecular Docking Studies : Computational analyses have elucidated the binding interactions of these compounds with target proteins, revealing critical insights into their mechanisms of action and guiding future drug design efforts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
